6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine
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Overview
Description
6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a chlorine atom at the 6th position and a 4-methoxyphenyl group at the 5th position, along with an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-phenylpyridazin-3-amine: Similar structure but lacks the methoxy group.
5-(4-Methoxyphenyl)pyridazin-3-amine: Similar structure but lacks the chlorine atom.
6-Chloro-5-(4-methylphenyl)pyridazin-3-amine: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine is unique due to the presence of both the chlorine atom and the 4-methoxyphenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
6-chloro-5-(4-methoxyphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(13)14-15-11(9)12/h2-6H,1H3,(H2,13,14) |
InChI Key |
UKYOPMDQEFEEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN=C2Cl)N |
Origin of Product |
United States |
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